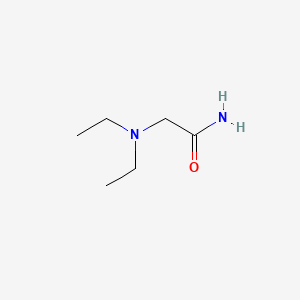

2-(Diethylamino)acetamide

Descripción general

Descripción

2-(Diethylamino)acetamide is an organic compound with the molecular formula C6H14N2O. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by diethylamino groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Diethylamino)acetamide can be synthesized through several methods. One common method involves the reaction of 2-bromoacetamide with diethylamine. The reaction is typically carried out under reflux conditions for about 20 hours. After the reaction, the mixture is cooled, filtered, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diethylamino)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the diethylamino group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding amides or carboxylic acids.

Aplicaciones Científicas De Investigación

It appears that the query is too specific, as the provided search results do not directly address the applications of "2-(Diethylamino)acetamide." The search results focus on the related compound "2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide" and other similar chemical compounds . Therefore, it is challenging to provide a detailed article specifically on the applications of "this compound" with comprehensive data tables and case studies based on the given search results. However, a summary of the information related to similar compounds found in the search is provided below.

Note: The following information is about compounds that are structurally similar to the query, but not the same.

Related Research

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide: This compound has been studied for its anesthetic properties and pharmacokinetic behavior .

- Molecular Docking Simulations Molecular docking simulations were employed to understand the drug's pharmacokinetic behavior .

- Bioactivity Analysis Hyper conjugative interactions revealed the bioactivity of the molecule by natural bond orbital analysis . The π → π∗ interactions increase the biological activity of the compound, leading to a very high stabilization .

- Electrochemical Properties The current–potential curves were noted at well-defined scan rates by cyclic voltammetry .

- Solvation Free Energy The solvation free energy was calculated by applying the solvation model on density .

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide L-glutamate: This compound has prolonged antiarrhythmic activity and can be used for the correction of cardiac arrhythmias, including those of ischemic origin .

- Prolonged Action The compound exhibits a prolonged antiarrhythmic effect .

- Reduced Toxicity The compound has reduced acute toxicity .

N-(2,6-dimethylphenyl)acetamide: The structure of this compound has been characterized through data collection at 173 K, revealing two independent molecules in the asymmetric unit .

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)acetamide, particularly in its role as a precursor to lidocaine, involves the inhibition of sodium ion channels. This inhibition prevents the initiation and conduction of nerve impulses, leading to local anesthesia . The compound interacts with the neuronal membrane, stabilizing it and preventing the influx of sodium ions.

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: A well-known local anesthetic with a similar structure.

Bupivacaine: Another local anesthetic with a longer duration of action.

Procaine: A local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

2-(Diethylamino)acetamide is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of important pharmaceutical agents highlight its significance in both research and industry.

Actividad Biológica

2-(Diethylamino)acetamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylamino group attached to an acetamide structure. Its molecular formula is , with a molecular weight of approximately 130.19 g/mol. The compound's structure contributes to its biological activity, particularly in analgesic and anti-inflammatory contexts.

The primary mechanism through which this compound exhibits its biological activity involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, leading to analgesic and antipyretic effects.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound possesses significant analgesic properties. It has been shown to alleviate pain in various animal models by modulating inflammatory pathways. The compound's efficacy in reducing pain and inflammation makes it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Antiarrhythmic Properties

A notable study highlights the antiarrhythmic potential of derivatives of this compound. Specifically, compounds like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide exhibit prolonged antiarrhythmic activity, suggesting that modifications to the diethylamino group can enhance cardiac stability and correct arrhythmias . These findings indicate a broader therapeutic scope for related compounds.

Case Studies

-

Analgesic Activity in Rodent Models

- A study evaluated the analgesic effects of this compound in mice subjected to formalin-induced pain. Results demonstrated a significant reduction in pain scores compared to control groups, supporting its potential use as an analgesic agent.

- Antiarrhythmic Effects

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDYOBQQWPTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224998 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-48-5 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7409-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(Diethylamino)acetamide as a potential antipsychotic agent?

A1: Interestingly, unlike typical antipsychotic drugs, this compound does not exert its effects by binding to dopamine receptors []. While the exact mechanism remains unclear, research indicates that it functions through a nondopaminergic pathway []. This distinction is significant because it suggests the potential for developing antipsychotic treatments with fewer side effects typically associated with dopamine receptor modulation.

Q2: How does incorporating this compound into copper complexes impact their anticancer activity?

A2: Research shows that copper(II) complexes incorporating this compound as a ligand exhibit promising anticancer activity against U87 (glioblastoma) and HeLa (cervical cancer) cell lines []. These complexes demonstrate a concentration and time-dependent inhibition of cell growth and increased cell death in both cell lines []. Notably, complex (2) from the study, incorporating N-phenylethylacetamide, exhibited higher potency against both HeLa and U87 cells compared to the complex with N-benzyl-2-(diethylamino)acetamide [].

Q3: What structural features of this compound are crucial for its activity, and how can its structure be modified to improve its therapeutic potential?

A3: Research on analogues of this compound, specifically those with 5-(substituted aminoacetamide) modifications to the core structure, indicates a potential route to retain the desired antipsychotic-like effects while mitigating the risk of seizures observed with the parent compound []. This structure-activity relationship (SAR) insight suggests that modifications to the acetamide side chain can significantly influence both the efficacy and safety profile of this class of compounds. Further investigation into the SAR could potentially lead to the identification of derivatives with improved therapeutic windows.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.